molecular formula C26H29ClN6O2 B2468773 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 847409-14-7

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2468773
CAS RN: 847409-14-7
M. Wt: 493.01
InChI Key: KNQLHOYIHDNZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29ClN6O2 and its molecular weight is 493.01. The purity is usually 95%.
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Scientific Research Applications

Biopharmaceutical Studies

A study conducted by Smirnova et al. (2021) focused on the pharmacokinetic parameters of a new antiplatelet drug closely related to the compound . This research provided insight into the bioavailability and intravenous administration effects of such compounds.

Biological Activity in Antiasthmatic Agents

Research by Bhatia et al. (2016) explored the synthesis of derivatives of this compound for their potential antiasthmatic activity. The study highlighted the vasodilatory activity of these compounds, indicating their relevance in the development of anti-asthmatic agents.

Antihistaminic Activity

The work of Pascal et al. (1985) investigated a series of derivatives for their antihistaminic activity. This study demonstrated the potential of such compounds in inhibiting histamine-induced bronchospasm and anaphylaxis, contributing to the field of allergy and respiratory disorder treatments.

Receptor Affinity Studies

Żmudzki et al. (2015) examined the receptor affinity of derivatives, identifying potential for dual 5-HT6/D2 receptors ligands and D2 receptor ligands. This research, detailed in Żmudzki et al. (2015), provides valuable information for the development of compounds targeting specific neural receptors.

Cardiovascular Activity

A study by Chłoń-Rzepa et al. (2004) synthesized and tested various derivatives for cardiovascular activity, including antiarrhythmic and hypotensive effects. This research contributes to understanding the potential cardiovascular applications of such compounds.

Inhibition of Mycobacterium tuberculosis

Research by Konduri et al. (2020) focused on synthesizing novel purine linked piperazine derivatives as inhibitors of Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis.

properties

IUPAC Name

8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN6O2/c1-30-24-23(25(34)29-26(30)35)33(12-6-9-19-7-3-2-4-8-19)22(28-24)18-31-13-15-32(16-14-31)21-11-5-10-20(27)17-21/h2-5,7-8,10-11,17H,6,9,12-16,18H2,1H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQLHOYIHDNZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

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